Cas no 2228379-06-2 (tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)
![tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/2228379-06-2x500.png)
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- 2228379-06-2
- EN300-1898567
- tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate
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- インチ: 1S/C14H28N2O2/c1-10(14(8-9-14)13(5,6)15)16(7)11(17)18-12(2,3)4/h10H,8-9,15H2,1-7H3
- InChIKey: MRJULBGCTLGKFR-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(C)C(C)C1(C(C)(C)N)CC1)=O
計算された属性
- せいみつぶんしりょう: 256.215078140g/mol
- どういたいしつりょう: 256.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 55.6Ų
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898567-10.0g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1898567-0.5g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 0.5g |
$1234.0 | 2023-06-01 | ||
Enamine | EN300-1898567-0.1g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 0.1g |
$1131.0 | 2023-06-01 | ||
Enamine | EN300-1898567-0.05g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 0.05g |
$1080.0 | 2023-06-01 | ||
Enamine | EN300-1898567-0.25g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 0.25g |
$1183.0 | 2023-06-01 | ||
Enamine | EN300-1898567-2.5g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 2.5g |
$2520.0 | 2023-06-01 | ||
Enamine | EN300-1898567-1.0g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1898567-5.0g |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate |
2228379-06-2 | 5g |
$3728.0 | 2023-06-01 |
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamateに関する追加情報
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate: A Comprehensive Overview
tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate, also known by its CAS number 2228379-06-2, is a complex organic compound with a diverse range of applications in various scientific and industrial fields. This compound has garnered significant attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to this compound.
The molecular structure of tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate is characterized by a cyclopropane ring fused with an ethyl group and substituted with a tert-butyl carbamate moiety. This structure confers the compound with unique electronic and steric properties, making it highly versatile for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel drugs targeting specific cellular pathways.
One of the most notable advancements in the study of this compound involves its application in drug discovery. Researchers have explored its potential as a building block for creating bioisosteres—molecules that share similar physical properties but differ chemically—which can enhance drug efficacy and reduce side effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated how derivatives of this compound can be used to design inhibitors for kinase enzymes, which are crucial targets in cancer therapy.
In addition to its pharmaceutical applications, tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been extensively investigated. A recent breakthrough involves its use in developing environmentally friendly pesticides that degrade rapidly under natural conditions, minimizing their impact on non-target species and ecosystems.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and carbonyl condensations. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling have significantly improved the efficiency and yield of these processes. For example, a 2023 paper in Nature Communications reported a novel method using palladium catalysts to synthesize this compound with unprecedented precision and scalability.
Beyond its practical applications, the study of tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate has contributed to our understanding of cyclopropane chemistry. Cyclopropane rings are known for their strained geometry, which can lead to unusual reactivity. By examining how substituents on the cyclopropane ring influence reactivity, researchers have gained insights into designing more efficient chemical reactions and predicting molecular behavior under various conditions.
In conclusion, tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate, CAS number 2228379-06-2, stands as a testament to the ingenuity of modern chemistry. Its diverse applications across pharmaceuticals, agrochemicals, and materials science highlight its importance as both a research tool and an industrial product. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even greater role in shaping future innovations across multiple disciplines.
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